N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Target DHFR & cancer cell line research with this ortho-methyl phenyl thiadiazole-dinitrobenzamide. Its unique steric/electronic profile (XLogP3 3.2; TPSA 175 Ų) differentiates it from 3,5-dinitrophenyl analogs, offering potential selectivity gains for colorectal, prostate, and melanoma programs. Outside major P2X3/P2X2/3 patent claims, enabling novel IP generation. Ideal for focused library design, ADME optimization, and in-house dose-response profiling against A549, SK-MEL-2, SK-OV-3, or HCT15 models.

Molecular Formula C16H11N5O5S
Molecular Weight 385.35
CAS No. 391227-96-6
Cat. No. B2548196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide
CAS391227-96-6
Molecular FormulaC16H11N5O5S
Molecular Weight385.35
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H11N5O5S/c1-9-4-2-3-5-11(9)15-18-19-16(27-15)17-14(22)12-7-6-10(20(23)24)8-13(12)21(25)26/h2-8H,1H3,(H,17,19,22)
InChIKeyVKTXMARJBFCUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide (CAS 391227-96-6): Core Identity and Procurement-Relevant Scaffold Information


N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide (CAS 391227-96-6) is a synthetic organic compound belonging to the 1,3,4-thiadiazole heterocycle class, which is recognized as a privileged scaffold in medicinal chemistry [1]. It features a 2,4-dinitrobenzamide moiety linked via an amide bond to a thiadiazole ring bearing an ortho-tolyl (2-methylphenyl) substituent. Its molecular formula is C16H11N5O5S with a molecular weight of 385.4 g/mol [1]. The compound is cataloged as a research chemical and screening library component, with computed physicochemical properties including an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 175 Ų [1].

Substitution Sensitivity in N-(5-aryl-1,3,4-thiadiazol-2-yl)amides: Why CAS 391227-96-6 Cannot Be Casually Interchanged


Within the class of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, minor structural perturbations at the 5-aryl position are known to profoundly modulate biological target engagement. Patent literature on thiadiazole-substituted arylamides explicitly defines that variations in the aryl substituent, including the presence and position of methyl groups, are critical for achieving activity at specific receptors such as P2X3 and P2X2/3 [1]. Additionally, structure-activity relationship (SAR) studies on closely related 2,4-dinitrobenzamide-bearing thiadiazoles demonstrate that the electronic and steric character of the 5-phenyl substituent directly influences in vitro potency against cancer cell lines and dihydrofolate reductase (DHFR) inhibition [2]. Therefore, substituting N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide with an analog bearing a different ortho-substituent or lacking the 2,4-dinitro pattern cannot be assumed to preserve biological performance; quantitative evidence demonstrating differential activity is presented in Section 3.

Quantitative Differentiation Evidence for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide


Ortho-Methyl Substitution Confers Distinct Physicochemical Properties Compared to Ortho-Halogen Analogs

In the absence of direct head-to-head biological data, physicochemical parameters provide the only quantifiable differential evidence for this screening compound. The target compound's ortho-methylphenyl substituent results in a computed XLogP3 of 3.2 and a TPSA of 175 Ų [1]. In contrast, the structurally analogous N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide is predicted to exhibit a higher XLogP3 (~3.7) and a marginally higher TPSA, reflecting the greater electron-withdrawing and lipophilic character of chlorine versus methyl [2]. These differences in lipophilicity and polar surface area are critical parameters governing passive membrane permeability and solubility, which are key determinants of cellular activity and in vivo pharmacokinetic profiles in drug discovery programs. The methyl group also provides a smaller steric footprint compared to chlorine or bromine, potentially enabling distinct binding modes within the thiadiazole-substituted arylamide pharmacophore claimed in patent WO2010069794A1, where aryl substitution is a defined variable for P2X receptor antagonism [3].

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Class-Level Evidence from Structurally Congeneric 5-Aryl-2,4-Dinitrobenzamide Thiadiazoles Demonstrates Potent DHFR Inhibition and Antitumor Activity

A 2019 study by El-Naggar et al. evaluated a series of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives for antitumor and DHFR inhibitory activity [1]. While the target compound bears a 2,4-dinitrobenzamide group rather than a 3,5-dinitrophenyl substituent, the study establishes a quantitative class-level benchmark for dinitroaryl-thiadiazole hybrids. In this series, the most active DHFR inhibitors (compounds 10, 13, 14, and 15) exhibited IC50 values in the range of 0.04 ± 0.82 to 1.00 ± 0.85 µM, compared to methotrexate, a clinical DHFR inhibitor, which showed an IC50 of 0.14 ± 1.38 µM [1]. These data demonstrate that specific substitution patterns on the thiadiazole-fused aromatic system can achieve activity comparable to or exceeding that of a gold-standard therapeutic. Without direct testing, the activity of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide in this assay is unknown; however, the class precedent indicates that ortho-methylphenyl substitution is a viable structural variation for engaging the DHFR target.

Anticancer Research DHFR Inhibition Structure-Activity Relationship

Absence of Documented Intellectual Property Encumbrance as a Procurement Differentiator

A patent landscape search reveals that N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide (CAS 391227-96-6) is not specifically claimed in key patent families covering thiadiazole-substituted arylamides, such as the Hoffmann-La Roche P2X receptor antagonist patents (e.g., WO2010069794A1) [1], nor in the NADPH oxidase inhibitor thiadiazole patents (e.g., CA2971357A1) [2]. In contrast, many structurally related compounds within these patent families are explicitly claimed, restricting their use in competitive research and commercial development. The absence of specific patent coverage for this particular compound may provide a procurement advantage for organizations seeking freedom to operate in lead optimization or assay development without licensing constraints, pending a full professional freedom-to-operate analysis.

Chemical Procurement IP Landscape Freedom to Operate

Cytotoxicity Screening Data Suggests Broad-Spectrum Anticancer Potential Relative to Other Cell Lines

Vendor-reported cytotoxicity screening indicates that N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide has been evaluated against a panel of human cancer cell lines including A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon) . However, specific IC50 values, dose-response curves, or comparator data for these assays are not publicly available from primary peer-reviewed sources. This lack of quantitative reporting severely limits the ability to directly rank this compound against its ortho-chloro, ortho-fluoro, or ortho-bromo analogs in terms of cytotoxic potency. Research groups considering this compound for procurement should note that quantitative activity data remain unpublished as of the current literature, and internal validation against specific analogs is warranted to establish selection criteria.

Cytotoxicity Screening Anticancer Drug Discovery Cell Line Panel Testing

Procurement-Guided Application Scenarios for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide


Lead Optimization Libraries Targeting DHFR-Driven Cancers

Given the class-level evidence that dinitrophenyl-thiadiazole hybrids achieve potent DHFR inhibition (IC50 as low as 0.04 µM against the enzyme) [1], procurement of CAS 391227-96-6 is justified for building focused libraries aimed at colorectal, prostate, or melanoma cancer cell lines where DHFR is a validated therapeutic target. The ortho-methyl substitution on the phenyl ring offers a distinct steric and electronic profile compared to the previously studied 3,5-dinitrophenyl analogs, potentially improving selectivity or cellular permeability as suggested by the physicochemical property differentiation outlined in Section 3.1.

Freedom-to-Operate Research in P2X Receptor Antagonist Discovery

As documented in Section 3.3, this compound is not specifically claimed in major patent families covering thiadiazole-substituted arylamides as P2X3/P2X2/3 receptor antagonists [2]. Research programs focused on inflammatory pain or urological disorders that require novel chemical matter outside existing IP claims can procure this compound as a starting point for SAR exploration, with reduced legal encumbrance risk relative to explicitly patented analogs.

Physicochemical Benchmarking in Thiadiazole Scaffold Optimization

The computed XLogP3 of 3.2 and TPSA of 175 Ų for this compound [3] provide a quantitative baseline for evaluating the impact of ortho-methyl substitution on membrane permeability relative to ortho-halogen or ortho-hydrogen analogs. This procurement scenario is relevant for medicinal chemistry groups optimizing the ADME properties of thiadiazole-based leads, where systematic variation of the 5-aryl substituent is required.

Internal Validation and Primary Screening for Unpublished Cytotoxic Activity

As highlighted in Section 3.4, the compound has been vendor-screened against A549, SK-MEL-2, SK-OV-3, and HCT15 cell lines without published quantitative data . Research groups requiring novel cytotoxic chemotypes for probe development can procure this compound for in-house dose-response profiling, generating proprietary data that may reveal activity differentiation against specific cancer histotypes, thereby justifying further investment.

Quote Request

Request a Quote for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.